molecular formula C9H7FN2O B11808194 4-Fluoro-2-(1H-imidazol-2-YL)phenol

4-Fluoro-2-(1H-imidazol-2-YL)phenol

Cat. No.: B11808194
M. Wt: 178.16 g/mol
InChI Key: QMMCLILEDDLSPN-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1H-imidazol-2-yl)phenol ( 1190838-28-8) is a substituted 4-phenyl-imidazole compound with a molecular formula of C9H7FN2O and a molecular weight of 178.16 g/mol . This chemical serves as a valuable building block in medicinal chemistry and is a key scaffold for developing more potent inhibitors of indoleamine 2,3-dioxygenase (IDO) . IDO is an immunomodulatory enzyme that is an important therapeutic target in oncology, particularly for countering immune escape mechanisms in tumors, as well as in the treatment of chronic viral infections . The compound is derived from systematic structure-activity relationship studies on the 4-phenyl-imidazole (4-PI) skeleton . The strategic incorporation of a fluorine atom and a phenolic hydroxyl group at the ortho position of the phenyl ring is designed to probe interactions within the interior of the enzyme's active site, potentially forming hydrogen bonds with residues such as Ser167 to enhance binding affinity and inhibitory potency . Researchers can utilize this compound as a synthetic intermediate or a core structure for designing novel small-molecule inhibitors in cancer immunotherapy and immunology research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. The product is typically shipped with cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

4-fluoro-2-(1H-imidazol-2-yl)phenol

InChI

InChI=1S/C9H7FN2O/c10-6-1-2-8(13)7(5-6)9-11-3-4-12-9/h1-5,13H,(H,11,12)

InChI Key

QMMCLILEDDLSPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC=CN2)O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations for 4 Fluoro 2 1h Imidazol 2 Yl Phenol and Its Derivatives

Development of Novel Synthetic Routes and Strategic Precursor Selection

The construction of the 4-Fluoro-2-(1H-imidazol-2-YL)phenol scaffold relies on innovative synthetic strategies that ensure high efficiency and regioselectivity. These methods often involve the careful selection of precursors to facilitate the formation of the core imidazole (B134444) ring and its linkage to the fluorophenol moiety.

Multi-Component Reaction Approaches for Imidazole Ring Formation

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of highly substituted imidazoles in a single step, offering significant advantages in terms of efficiency and atom economy. acs.orgnih.gov The Debus-Radziszewski imidazole synthesis, a classic example of an MCR, utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole ring. wikipedia.org This foundational method has been adapted and modified to produce a wide array of imidazole derivatives.

One prominent MCR approach for synthesizing tetrasubstituted imidazoles, which are structurally related to the target compound, involves the one-pot reaction of a vicinal diketone (like benzil), an aldehyde, a primary aromatic amine, and ammonium (B1175870) acetate (B1210297). nih.gov For the synthesis of this compound, a strategic selection of precursors would involve 4-fluoro-2-hydroxybenzaldehyde (B130115), an appropriate dicarbonyl compound, and an ammonia source. The reaction proceeds through the initial formation of a diimine from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org

Table 1: Key Multi-Component Reactions for Imidazole Synthesis

Reaction NameReactantsKey Features
Debus-Radziszewski Synthesis1,2-Dicarbonyl, Aldehyde, AmmoniaFoundational MCR for imidazoles. wikipedia.org
Van Leusen Imidazole SynthesisAldimines, Tosylmethyl isocyanide (TosMIC)Forms imidazole derivatives from pre-formed or in-situ generated aldimines. nih.gov
Hantzsch Dihydropyridine Synthesis (adapted)Aldehyde, β-keto ester (2 equiv.), AmmoniaA pseudo four-component reaction with a mechanism involving Knoevenagel condensation and Michael addition. nih.gov
Passerini ReactionIsocyanide, Carboxylic acid, AldehydeAn isocyanide-based MCR leading to α-acyloxyamides, which can be precursors to functionalized imidazoles. nih.gov

Functional Group Interconversion and Phenol-Imidazole Linkage Strategies

Functional group interconversion (FGI) is a critical aspect of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com In the context of synthesizing this compound, FGI strategies are crucial for introducing the fluoro and hydroxyl groups onto the phenyl ring and for forming the bond between the phenol (B47542) and imidazole moieties.

The synthesis can commence from precursors where the required functional groups are already in place or are introduced at a later stage. For instance, starting with 4-fluoro-2-hydroxybenzaldehyde in a multi-component reaction directly incorporates the desired phenol structure. researchgate.netthepharmajournal.com Alternatively, a precursor like 2-bromoacetophenone (B140003) can be used, with the hydroxyl group being introduced later through nucleophilic aromatic substitution or other FGI techniques.

The linkage between the phenol and imidazole rings is typically formed during the imidazole synthesis itself, as seen in reactions where a substituted benzaldehyde (B42025) is a key starting material. nih.gov Another strategy involves the migration of a methylene (B1212753) imidazole side chain, which has been shown to interconvert the biological activity of related compounds from agonist to antagonist. nih.gov

Electro-Organic Synthesis Techniques for C-C and C-N Bond Formation

Electro-organic synthesis has gained traction as a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and transition metal catalysts. rsc.org This technique utilizes an electric current to drive chemical reactions, including the formation of crucial C-C and C-N bonds in heterocyclic synthesis.

Electrochemical methods have been successfully applied to the synthesis of various imidazole derivatives. organic-chemistry.org One approach involves the electrochemically induced reaction of vinyl azides with benzyl (B1604629) amines, proceeding through the generation of electrophilic iodine species and the formation of a 2H-azirine intermediate. nih.govnih.gov This method operates under constant current conditions in an undivided cell. nih.gov Another electrochemical strategy enables the intramolecular amination for the synthesis of benzimidazoles, avoiding the use of metal catalysts and oxidants. acs.org These electrosynthesis techniques offer a promising avenue for the construction of the this compound skeleton, particularly for forging the critical C-N bonds within the imidazole ring and its connection to the phenyl group.

Table 2: Comparison of Synthetic Approaches

MethodologyAdvantagesDisadvantagesRelevant Citations
Multi-Component ReactionsHigh efficiency, atom economy, single step.Can sometimes lead to mixtures of products. acs.orgnih.govwikipedia.orgnih.gov
Functional Group InterconversionVersatility in precursor selection, allows for late-stage functionalization.May require multiple steps, protection/deprotection strategies. fiveable.mesolubilityofthings.comnih.gov
Electro-Organic SynthesisGreen chemistry, avoids harsh reagents and metals, mild conditions.May require specialized equipment, optimization of electrochemical parameters. rsc.orgorganic-chemistry.orgnih.govnih.govacs.org

Mechanistic Elucidation of Key Reaction Pathways

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes and for the rational design of new derivatives. This section explores the kinetic, thermodynamic, and catalytic aspects of the synthesis of this compound.

Reaction Kinetics and Thermodynamic Considerations in Synthesis

The kinetics of imidazole formation can be influenced by several factors, including the nature of the substituents on the starting materials and the reaction conditions. For example, studies on the binding of imidazole derivatives to metmyoglobin have shown that methyl substitution can affect binding affinity and kinetics. nih.gov In multi-component reactions, the rate-determining step can vary. For instance, in the Hantzsch synthesis, the process involves a series of equilibria including a Knoevenagel condensation and a Michael addition. nih.gov

Computational studies have provided valuable insights into the reaction pathways. For the synthesis of some imidazole derivatives, it has been shown that the regioselectivity is driven by the presence of a 2-hydroxyaryl group, which facilitates an intramolecular proton transfer, guiding the reaction towards the imidazole product. nih.gov Thermodynamic considerations also play a role, with the stability of intermediates and the final product influencing the reaction outcome. The aromaticity of the imidazole ring provides a strong thermodynamic driving force for its formation. nih.gov

Catalytic Systems and Their Mechanistic Roles in Derivatization

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. A variety of catalytic systems have been employed for the synthesis and derivatization of imidazoles.

For MCRs leading to tetrasubstituted imidazoles, various catalysts have been reported, including iodine, silica-supported acids, and metal salts like FeCl₃·6H₂O and ZrCl₄. nih.gov These catalysts can act as Lewis acids, activating the carbonyl groups of the reactants towards nucleophilic attack. In some cases, the catalyst can be recovered and reused, adding to the sustainability of the process. nih.gov

The derivatization of the imidazole ring itself can also be achieved using catalytic methods. For example, silylation of the N-H group can be catalyzed by trimethylchlorosilane (TMCS) or N-trimethylsilylimidazole (TSIM) to introduce a protecting group or to modify the compound's properties for applications like gas chromatography. chemcoplus.co.jpphenomenex.com The choice of catalyst is crucial and can influence the reaction rate and the final product distribution. For instance, in silylation reactions, basic catalysts like pyridine (B92270) can enhance the reactivity of sterically hindered molecules. chemcoplus.co.jp

Table 3: Catalysts Used in Imidazole Synthesis and Derivatization

CatalystReaction TypeMechanistic Role
IodineMulti-component synthesisLewis acid, activates carbonyl groups. nih.gov
Silica-supported acids (e.g., HClO₄–SiO₂)Multi-component synthesisSolid acid catalyst, facilitates various steps of the MCR. nih.gov
Metal Salts (e.g., FeCl₃·6H₂O, ZrCl₄)Multi-component synthesisLewis acids, coordinate to and activate reactants. nih.gov
Trimethylchlorosilane (TMCS)N-SilylationCatalyst for silylating reagents, enhances reactivity. chemcoplus.co.jpphenomenex.com
PyridineN-SilylationBasic catalyst, facilitates deprotonation of the N-H group. chemcoplus.co.jp

Stereochemical Aspects and Regioselectivity in Synthesis

The synthesis of this compound presents notable challenges in controlling both regioselectivity and stereochemistry, particularly when aiming for specific isomers or when chiral derivatives are desired.

Regioselectivity: The primary challenge in the synthesis of 2-aryl-imidazoles from substituted phenylenediamines is controlling the position of the aryl substituent on the imidazole ring. In the case of this compound, the desired product has the imidazole ring attached at the 2-position of the phenol ring. The regioselectivity of the cyclization reaction is highly dependent on the nature and position of the substituents on the aromatic precursors.

Computational studies on related compounds have shown that the presence of a 2-hydroxyaryl group can be instrumental in directing the regioselectivity of the reaction. scielo.org.mxnih.gov This is attributed to the hydroxyl group's ability to participate in intramolecular hydrogen bonding, which can stabilize certain transition states and favor the formation of the desired regioisomer. For instance, in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the 2-hydroxyaryl group was found to promote an intramolecular proton transfer, guiding the reaction pathway towards the formation of the imidazole derivative. scielo.org.mxnih.gov This principle can be extrapolated to the synthesis of this compound, where the ortho-hydroxyl group is expected to play a crucial role in achieving the desired regiochemistry.

The choice of solvent and base can also influence the regiochemical outcome. A systematic study of reaction conditions is often necessary to optimize the yield of the desired isomer.

Stereochemistry: While this compound itself is not chiral, the introduction of substituents on the imidazole ring or the synthesis of its derivatives can lead to the formation of stereocenters. In such cases, controlling the stereochemistry becomes a critical aspect of the synthetic strategy.

The use of chiral auxiliaries is a well-established method for achieving asymmetric synthesis. ingentaconnect.comwikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary can be removed. For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to one of the nitrogen atoms of the imidazole ring to direct the subsequent introduction of a substituent. ingentaconnect.com For example, chiral 2-imidazolidinones have been successfully used as auxiliaries in the asymmetric alkylation of imidazoles. ingentaconnect.com

Another approach to stereocontrol is the use of chiral catalysts, such as chiral phosphoric acids, which have been shown to be effective in the asymmetric synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov This methodology could potentially be adapted for the enantioselective synthesis of derivatives of this compound that exhibit axial chirality.

FactorInfluence on SynthesisRelevant Findings
Regioselectivity Directs the position of the imidazole ring on the phenol.The presence of a 2-hydroxyaryl group can promote intramolecular proton transfer, favoring the formation of the 2-substituted imidazole. scielo.org.mxnih.gov
Stereochemistry Controls the 3D arrangement of atoms in chiral derivatives.Chiral auxiliaries, such as 2-imidazolidinones, can be used to direct asymmetric alkylation of the imidazole ring. ingentaconnect.com
Catalysis Can induce enantioselectivity in the formation of chiral products.Chiral phosphoric acids have been used for the atroposelective synthesis of related axially chiral imidazoles. nih.gov

Synthesis of Isotopically Labeled Analogues for Mechanistic Probing

The synthesis of isotopically labeled analogues of this compound is a powerful tool for elucidating the mechanisms of its formation and biological action. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule at specific positions.

Deuterium labeling is particularly useful for probing reaction mechanisms involving proton transfer steps. For example, by selectively replacing hydrogen atoms with deuterium at different positions on the imidazole or phenol rings, one can determine whether a particular C-H or N-H bond is broken in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect.

Several methods have been developed for the deuteration of imidazoles. One common approach is hydrogen-isotope exchange (HIE) catalyzed by transition metals such as ruthenium or nickel. ingentaconnect.comacs.org This method allows for the direct replacement of hydrogen with deuterium at specific positions on the imidazole ring under relatively mild conditions. For instance, acid/base-controlled divergent deuteration has been reported for N-unsubstituted imidazoles, enabling selective labeling at either the C4/C5 or C2 positions. acs.org

For mechanistic studies on the formation of this compound, one could synthesize a deuterated precursor, such as a deuterated 4-fluorophenol (B42351) or a deuterated imidazole-containing fragment. By tracking the position of the deuterium label in the final product and any byproducts, valuable insights into the reaction pathway can be gained.

Carbon-13 and nitrogen-15 labeling are also invaluable for mechanistic studies, particularly when combined with NMR spectroscopy and mass spectrometry. For example, by using ¹³C-labeled precursors, one can follow the fate of specific carbon atoms throughout the reaction sequence, helping to confirm the proposed connectivity of the final product. Similarly, ¹⁵N-labeling of the imidazole ring can provide information about the nitrogen sources in the reaction and the mechanism of ring formation.

IsotopeLabeling StrategyApplication in Mechanistic Probing
Deuterium (²H) Hydrogen-isotope exchange (HIE) catalyzed by Ru or Ni. ingentaconnect.comacs.orgProbing kinetic isotope effects to identify rate-determining proton transfer steps.
Carbon-13 (¹³C) Use of ¹³C-labeled starting materials (e.g., ¹³C-formaldehyde or ¹³C-glyoxal).Tracking the fate of specific carbon atoms to elucidate the reaction pathway and confirm product structure.
Nitrogen-15 (¹⁵N) Use of ¹⁵N-labeled ammonia or ammonium salts.Identifying the source of nitrogen atoms in the imidazole ring and studying the mechanism of cyclization.

High Resolution Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 1h Imidazol 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information on the number and types of protons and carbons in the molecule. For 4-Fluoro-2-(1H-imidazol-2-yl)phenol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the phenol (B47542) and imidazole (B134444) rings, as well as exchangeable protons from the -OH and -NH groups. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom, with their chemical shifts influenced by the electronegative fluorine, oxygen, and nitrogen atoms. For instance, carbons directly bonded to fluorine or within its vicinity will exhibit characteristic splitting patterns due to C-F coupling.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, establishing which protons are on adjacent carbons. This would be used to map the connectivity of the protons on the phenolic and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹J-coupling). rsc.org This technique definitively links each proton signal to its attached carbon, providing a clear C-H framework of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). rsc.org This is arguably the most powerful tool for piecing together the molecular skeleton. It would show correlations from the imidazole protons to the phenolic carbons and vice versa, confirming the link between the two ring systems. For example, the proton at position 5 of the phenol ring would be expected to show an HMBC correlation to the carbon at position 2 of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, irrespective of whether they are connected through bonds. This is vital for determining the preferred conformation or identifying through-space interactions between the phenolic and imidazole moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted data based on analysis of structurally similar compounds and general NMR principles.

PositionAtom TypePredicted Chemical Shift (ppm)Key Expected Correlations
Phenol Ring (C1-C6)¹H / ¹³C¹H: 6.8-7.8 ¹³C: 110-160COSY: Correlations between adjacent aromatic protons. HSQC: Direct correlation of each aromatic CH proton to its carbon. HMBC: ³J correlation from H5 to C1 and C3; ²J correlation from H3 to C4-F.
Imidazole Ring (C7-C9)¹H / ¹³C¹H: 7.0-8.0 (CH), >10 (NH) ¹³C: 115-145COSY: Correlation between H8 and H9. HSQC: Direct C-H correlation for C8 and C9. HMBC: Correlation from phenolic protons to C7; correlation from imidazole CH protons to phenolic C2.
Phenolic OH¹H9.0-10.0 (variable)HMBC: Correlations to C1 and C2 of the phenol ring.
Imidazole NH¹H12.0-13.0 (variable, broad)HMBC: Correlations to C7 and C8/C9 of the imidazole ring.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool. Fluorine has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, providing valuable data on the effects of substituents on the phenyl ring. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. Its precise chemical shift, typically in the range of -100 to -140 ppm for aryl fluorides, would confirm the electronic nature of the substituted phenol ring. Furthermore, spin-spin coupling between the fluorine and adjacent protons (³J-HF) and carbons (¹J-CF, ²J-CF, etc.) provides additional structural confirmation that is complementary to ¹H and ¹³C NMR data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying hydrogen bonding.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A study on the closely related 4-(imidazol-1-yl)phenol (B155665) provides a strong basis for spectral assignment. nih.gov

O-H and N-H Stretching: A broad band in the region of 3400-2500 cm⁻¹ would be characteristic of the O-H and N-H stretching vibrations, particularly if they are involved in hydrogen bonding.

Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring and imidazole C=C and C=N stretching vibrations are expected in the 1650-1450 cm⁻¹ region.

C-F Stretching: A strong absorption band, characteristic of the C-F bond, is anticipated in the 1250-1000 cm⁻¹ region.

In-plane and Out-of-plane Bending: The fingerprint region (below 1400 cm⁻¹) will contain numerous bands corresponding to various bending and deformation modes of the entire molecule.

The position and shape of the O-H and N-H bands can provide strong evidence for the presence of intra- and intermolecular hydrogen bonds. For example, a strong intramolecular O-H···N hydrogen bond between the phenolic hydroxyl and the imidazole nitrogen would result in a significant broadening and red-shifting of the O-H stretching frequency.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound Predictions based on data from analogous compounds like 4-(imidazol-1-yl)phenol. nih.gov

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
O-H / N-H stretch (H-bonded)3400 - 2500 (broad)Indicates hydroxyl and imidazole N-H groups, likely involved in hydrogen bonding.
Aromatic C-H stretch3150 - 3000Stretching of C-H bonds on the phenyl and imidazole rings.
C=C / C=N stretch1650 - 1450Skeletal vibrations of the aromatic and heteroaromatic rings.
C-O stretch1300 - 1200Phenolic C-O bond stretching.
C-F stretch1250 - 1000Strong, characteristic absorption for the aryl-fluoride bond.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which allows for the unambiguous confirmation of its elemental formula. For this compound (C₉H₇FN₂O), HRMS would provide an experimental mass measurement accurate to several decimal places, matching the calculated theoretical mass and confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are used to analyze its fragmentation pathways. This provides further structural verification. The fragmentation of phenol typically involves the loss of CO, while imidazoles can fragment in various ways depending on their substituents. docbrown.info A plausible fragmentation pathway for [C₉H₇FN₂O]+ would involve initial cleavages such as the loss of small, stable molecules like HCN or CO, leading to characteristic fragment ions that can be analyzed to corroborate the proposed structure.

X-Ray Crystallography for Definitive Solid-State Structure Determination and Crystal Packing Analysis

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is governed by intermolecular forces, with hydrogen bonding playing a dominant role in this particular compound.

The analysis would focus on identifying all hydrogen bonds, including:

Intramolecular O-H···N bond: As mentioned, this is highly likely and would form a stable six-membered ring, contributing to the planarity of the molecule's core.

Intermolecular N-H···N or N-H···O bonds: The remaining imidazole N-H donor and nitrogen acceptor sites are prime candidates for forming intermolecular hydrogen bonds. These interactions can link molecules into chains, dimers, or more complex 3D networks. mdpi.com For example, classical intermolecular O-H···N hydrogen bonds have been observed to pair similar molecules into centrosymmetric dimers. nih.gov

Understanding this supramolecular assembly is critical as it influences the material's physical properties, such as melting point and solubility. The interplay of strong intramolecular hydrogen bonds and extensive intermolecular networks dictates the final crystal architecture. mdpi.com

Conformational Analysis and Dihedral Angle Characterization

The conformational landscape of this compound is significantly influenced by the rotational freedom around the single bond connecting the phenol and imidazole rings. This rotation gives rise to different conformers, with their relative stability dictated by intramolecular interactions. High-resolution spectroscopic techniques, in conjunction with computational modeling, have been instrumental in characterizing these conformational preferences and determining the dihedral angles that define the molecule's three-dimensional structure.

The presence of a fluorine atom on the phenol ring introduces stereoelectronic effects that can influence the conformational equilibrium. nih.govnih.gov Specifically, the strong inductive effect of the fluorine atom can enforce a particular pucker upon the imidazole ring and bias the conformation of the preceding peptide bond. nih.govnih.govresearchgate.net This can lead to a preference for specific dihedral angles to minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonding.

In related fluorinated phenolic compounds, the planarity of the molecule is a key feature. For instance, in (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol, the dihedral angle between the two benzene (B151609) ring planes is a mere 14.2(2)°. nih.govnih.gov Similarly, in 4-Fluoro-2-[(E)-2-pyridyliminomethyl]phenol, the dihedral angle between the benzene and pyridine (B92270) rings is even smaller at 4.35(16)°. nih.gov These small dihedral angles suggest a tendency towards a near-coplanar arrangement of the aromatic rings, which is often stabilized by the formation of intramolecular hydrogen bonds. nih.govnih.govnih.gov

The rotational barrier between different conformations is a critical parameter that can be investigated using high-resolution microwave spectroscopy. While direct experimental data on the rotational barrier of this compound is not extensively available, studies on structurally similar molecules, such as 4-methylacetophenone, provide insights into the methodologies used. nih.gov In such molecules, the energy barrier to internal rotation can be accurately determined by analyzing the fine structure in the rotational spectrum. nih.gov For this compound, the interplay between the phenol and imidazole rings would likely result in a unique rotational spectrum, the analysis of which would yield precise information on the rotational constants and, consequently, the equilibrium geometry and rotational barriers.

Computational studies, often employing density functional theory (DFT), are powerful tools for complementing experimental data. These calculations can predict the relative energies of different conformers and map the potential energy surface as a function of the dihedral angle. For instance, in 2-substituted fluoro- and trifluoromethyl-benzaldehydes, a combination of lanthanide-induced shift (LIS) techniques and ab initio modeling has been used to determine that the trans conformer is generally more stable. rsc.org

Table 1: Representative Dihedral Angles in Related Fluorinated Phenolic Compounds

CompoundDihedral Angle (°)Rings InvolvedReference
(E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol14.2(2)Benzene and Benzene nih.govnih.gov
4-Fluoro-2-[(E)-2-pyridyliminomethyl]phenol4.35(16)Benzene and Pyridine nih.gov

This table presents dihedral angles from similar molecular structures to provide context for the potential conformational characteristics of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules like this compound. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones, providing valuable information about the electronic transitions and the extent of conjugation within the molecule.

The UV-Vis spectrum of a molecule is characterized by one or more absorption bands, with the position (λmax) and intensity (molar absorptivity, ε) of each band corresponding to a specific electronic transition. For aromatic and heterocyclic compounds like this compound, the most common transitions observed in the UV-Vis region are π → π* and n → π* transitions.

In a structurally related compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, electronic transitions were observed at 32,258 cm⁻¹ and 36,231 cm⁻¹, which were assigned to π → π* and n → π* transitions, respectively. nih.gov Another similar molecule, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, exhibits absorption peaks at 340 nm and 406 nm, with the latter being attributed to a π→π* transition. researchgate.netsemanticscholar.org The presence of these absorption bands in the UV-Vis region indicates a conjugated system, where the π-electrons are delocalized across the phenol and imidazole rings.

The conjugation pathway in this compound involves the overlap of p-orbitals on the carbon and nitrogen atoms of the aromatic rings. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption of light at longer wavelengths. The fluorine substituent on the phenol ring can subtly influence the electronic transitions through its inductive and mesomeric effects, potentially causing a shift in the absorption maxima compared to the non-fluorinated analogue.

Time-dependent density functional theory (TD-DFT) calculations are often employed to theoretically predict and interpret the electronic spectra of such molecules. researchgate.netsemanticscholar.org These calculations can provide insights into the nature of the excited states and the specific molecular orbitals involved in each electronic transition. For 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, TD-DFT calculations have been used to analyze the HOMO-LUMO energy gap and other electronic properties. researchgate.netsemanticscholar.orgresearchgate.net

Table 2: Electronic Transitions in Structurally Similar Imidazole-Phenol Compounds

CompoundTransitionWavenumber (cm⁻¹) / Wavelength (nm)Reference
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenolπ → π32,258 nih.gov
n → π36,231 nih.gov
4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol-340 researchgate.netsemanticscholar.org
π→π*406 researchgate.netsemanticscholar.org

This table showcases the electronic transition data from related compounds to infer the expected spectroscopic behavior of this compound.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The synthesis of this compound can potentially yield a mixture of products, including positional isomers and other impurities. Therefore, the use of advanced chromatographic techniques is crucial for the purity assessment of the final product and for the separation of any isomeric species that may have formed.

High-performance liquid chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for determining the purity of chemical compounds. unige.ch For a molecule like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. unige.ch In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. By carefully selecting the column chemistry (e.g., C18, C8, or phenyl-hexyl), mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), and detector (e.g., UV-Vis), a high degree of separation and sensitive detection can be achieved. For halogenated compounds, columns with specific selectivities, such as pentafluorophenyl (PFP) phases, can offer unique separation capabilities. chromforum.org

In cases where positional isomers of this compound might be present, the development of a specific and validated HPLC method is essential. The separation of isomers can be challenging due to their similar physicochemical properties. However, specialized stationary phases, such as those with high steric selectivity or porous graphitic carbon columns, can be effective in resolving geometric isomers and diastereoisomers. chromforum.org

Gas chromatography (GC) is another powerful technique that could be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. GC offers excellent resolution and is particularly well-suited for the separation of isomers. chromforum.org The choice of the capillary column's stationary phase is critical for achieving the desired separation.

Should the molecule possess a chiral center, for instance, through substitution on the imidazole ring, the separation of enantiomers would be necessary. Chiral chromatography, using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC, is the method of choice for this purpose. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The purity of a synthesized batch of this compound is typically determined by calculating the peak area percentage of the main component in the chromatogram. The identity of the main peak can be confirmed by comparing its retention time with that of a reference standard and by using hyphenated techniques such as HPLC-mass spectrometry (HPLC-MS) for mass confirmation.

Table 3: Chromatographic Techniques for Analysis of Fluorinated Aromatic Compounds

TechniqueStationary Phase ExampleApplicationReference
Reversed-Phase HPLCC18, PFPPurity assessment, Isomer separation unige.chchromforum.org
Gas Chromatography-Isomer separation chromforum.org
Chiral ChromatographyChiral Stationary PhaseEnantiomer separation-

This table provides an overview of chromatographic methods that are applicable for the analysis and purification of compounds like this compound.

Computational Chemistry and Theoretical Studies on 4 Fluoro 2 1h Imidazol 2 Yl Phenol

Quantum Chemical Calculations and Electronic Structure Analysis

Computational chemistry provides a powerful lens through which to examine the intrinsic properties of molecules. For 4-Fluoro-2-(1H-imidazol-2-YL)phenol, these methods can elucidate its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate determination of molecular structures and energies. For derivatives of imidazole (B134444) and phenol (B47542), DFT methods, particularly using hybrid functionals like B3LYP, have been shown to provide optimized geometries that are in excellent agreement with experimental data where available.

The geometry optimization process for a molecule like this compound would involve finding the lowest energy arrangement of its atoms. This process reveals crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. For instance, studies on similar structures, such as 2-phenyl substituted imidazoles, have successfully used DFT to determine their stable conformations. It is anticipated that the phenol and imidazole rings in this compound are not perfectly coplanar, with a dihedral angle influenced by the steric and electronic interactions between the two ring systems and the fluorine substituent.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distributions)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound based on related compounds.
ParameterPredicted Value / Distribution
HOMO EnergyRelatively low due to fluorine substitution
LUMO EnergyTypical for imidazole-containing systems
HOMO-LUMO GapModerate to large, indicating good stability
HOMO Spatial DistributionPrimarily on the fluorophenol moiety
LUMO Spatial DistributionConcentrated on the imidazole ring

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are also instrumental in predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand their electronic behavior.

Computational NMR Chemical Shift and Vibrational Frequency Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (Infrared and Raman) frequencies can provide invaluable insights into the molecular structure. DFT calculations have been successfully employed to predict these parameters for a wide range of organic molecules, including imidazole and phenol derivatives.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated and compared to expected values based on additivity rules and data from similar compounds. For instance, studies on 2-phenyl substituted imidazoles have shown that DFT can predict ¹³C chemical shifts with reasonable accuracy. The fluorine atom would have a noticeable effect on the chemical shifts of the adjacent carbon and hydrogen atoms in the phenol ring.

Similarly, the vibrational frequencies can be computed to predict the key features of the infrared (IR) and Raman spectra. Theoretical vibrational analysis of monohalogenated phenols provides a basis for understanding the influence of the fluorine substituent on the vibrational modes of the phenol ring. nih.gov The characteristic vibrational modes of the imidazole ring have also been well-studied computationally. capes.gov.br

Table 2: Predicted Spectroscopic Parameters for this compound.
Spectroscopic TechniquePredicted Key Features
¹H NMRDistinct signals for aromatic protons on both rings, with splitting patterns influenced by fluorine coupling. A downfield signal for the phenolic OH proton.
¹³C NMRCharacteristic signals for the carbon atoms of the imidazole and fluorophenol rings. The carbon atom attached to fluorine will show a large C-F coupling constant.
IR SpectroscopyCharacteristic O-H stretching vibration, C-F stretching, and aromatic C-H and C=C stretching bands. Vibrations associated with the imidazole ring.

Theoretical UV-Vis Absorption Spectra and Excited State Properties (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) and investigating the properties of excited states. For imidazole-phenol derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

For this compound, the UV-Vis spectrum is expected to be characterized by π-π* transitions within the aromatic system. The presence of the fluorophenol and imidazole rings will give rise to specific absorption bands. Studies on similar compounds have shown that TD-DFT can provide theoretical spectra that are in good agreement with experimental measurements. The calculations can also shed light on the nature of the excited states, such as whether they involve charge transfer from the phenol to the imidazole moiety.

Intermolecular Interactions and Supramolecular Assembly Modeling

The arrangement of molecules in the solid state, known as supramolecular assembly, is governed by a variety of non-covalent intermolecular interactions. For this compound, these interactions are crucial in determining its crystal structure and, consequently, its physical properties.

Hydrogen Bonding and π-π Stacking Interactions

The molecular structure of this compound features both hydrogen bond donors (the phenolic hydroxyl group and the imidazole N-H) and acceptors (the imidazole nitrogen atoms). This facilitates the formation of robust hydrogen-bonded networks. In similar phenol-imidazole systems, a complementary hydrogen bonding motif between the imidazole nitrogen atoms and the phenol hydroxyl group leads to stable, 16-membered hydrogen-bonded rings, forming dimeric supramolecular structures. rsc.org The interplay between hydrogen bonding and π-π stacking is a defining feature of the crystal packing in such compounds. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored according to various properties, such as d_norm, which highlights regions of significant intermolecular interaction.

Reaction Mechanism Pathway Exploration and Transition State Analysis

The synthesis of 2-aryl-imidazoles can be achieved through various synthetic routes, often involving the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. organic-chemistry.org Computational studies can elucidate the intricate mechanisms of these reactions by mapping the potential energy surface, identifying intermediates, and calculating the energies of transition states.

For the formation of the imidazole ring in this compound, a plausible pathway involves the reaction of a suitable fluorinated phenolic precursor with other reagents. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction steps, including nucleophilic attacks, cyclization, and aromatization. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be predicted.

Furthermore, transition state analysis provides crucial information about the geometry and energetic barrier of the highest-energy point along the reaction coordinate. This insight is valuable for optimizing reaction conditions to improve yields and selectivity. For instance, studies on related imidazole syntheses have explored the role of catalysts and the effect of substituents on the reaction mechanism. organic-chemistry.orgnih.gov

Acidity, Basicity, and Tautomerism Studies (pKa Calculations, Proton Transfer Energetics)

The imidazole ring in this compound is amphoteric, meaning it can act as both an acid and a base. nih.gov The phenolic hydroxyl group is acidic, and its pKa value is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The fluorine atom at the 4-position, being an electron-withdrawing group, is expected to increase the acidity of the phenol compared to the unsubstituted parent compound.

Computational methods, particularly those combining DFT with continuum solvation models, have proven effective in accurately predicting the pKa values of substituted phenols. nih.govtorvergata.itresearchgate.net These calculations determine the Gibbs free energy change for the deprotonation of the phenol in solution.

CompoundExperimental pKa
Phenol9.98
4-Fluorophenol (B42351)9.95
4-Chlorophenol9.42
4-Bromophenol9.36
4-Iodophenol9.30
4-Nitrophenol7.15
Table 1: Experimental pKa values of selected substituted phenols. Data from various sources.

Tautomerism is another important aspect of the chemistry of this compound. The imidazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. Additionally, intramolecular proton transfer from the phenolic hydroxyl group to the imidazole nitrogen can occur. nih.gov Computational studies can model the energetics of these proton transfer processes in both the ground and excited states. For some 2-(2'-hydroxyphenyl)benzimidazoles, an excited-state intramolecular proton transfer (ESIPT) process has been observed, leading to the formation of a tautomeric species with distinct photophysical properties. nih.gov Theoretical calculations can help to understand the driving forces for such processes and predict the relative stabilities of the different tautomers.

Chemical Reactivity and Derivatization Strategies of 4 Fluoro 2 1h Imidazol 2 Yl Phenol

Electrophilic Aromatic Substitution Reactions on Phenol (B47542) and Imidazole (B134444) Rings

The phenol ring in 4-Fluoro-2-(1H-imidazol-2-YL)phenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions. byjus.com However, the presence of the bulky imidazole substituent at the 2-position and the fluorine atom at the 4-position sterically hinders and electronically influences these reactions.

The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can decrease the reactivity of the phenol ring towards electrophilic attack in some instances. kaibangchem.com Despite this, the activating effect of the hydroxyl group generally predominates. byjus.com

Common electrophilic substitution reactions for phenols include:

Nitration: Treatment with dilute nitric acid can introduce a nitro group. byjus.com

Halogenation: Reaction with bromine in a non-polar solvent can lead to monobromination. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups, though they can be complicated by the presence of the hydroxyl group.

The imidazole ring itself can also undergo electrophilic substitution, although it is generally less reactive than the phenol ring. The C4 and C5 positions of the imidazole are the most likely sites for substitution.

Nucleophilic Substitution Reactions Involving the Fluorine Atom

Aryl fluorides, such as the fluoro-substituted phenol in this molecule, are generally resistant to nucleophilic aromatic substitution. nih.gov The high strength of the carbon-fluorine bond makes its displacement by nucleophiles challenging. However, under forcing conditions with strong nucleophiles, substitution of the fluorine atom can occur. nih.gov The reactivity can be enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex.

Functionalization at the Imidazole Nitrogen Atoms (N-Alkylation, N-Arylation)

The imidazole ring possesses two nitrogen atoms that can be functionalized. One nitrogen is a basic, pyridine-like nitrogen, while the other is a non-basic, pyrrole-like nitrogen that bears a hydrogen atom. This acidic N-H proton can be removed by a base, creating an imidazolate anion that is a potent nucleophile.

N-Alkylation and N-Arylation are common derivatization strategies. These reactions typically proceed by deprotonation of the imidazole N-H followed by reaction with an alkyl or aryl halide. beilstein-journals.org Copper-catalyzed N-arylation reactions with arylboronic acids have also been reported for imidazoles. acs.org These methods allow for the introduction of a wide variety of substituents at the nitrogen atom, significantly altering the molecule's properties. nih.govnih.gov

Reactions at the Phenolic Hydroxyl Group (Esterification, Etherification)

The phenolic hydroxyl group is a key site for derivatization. Its acidic nature allows for a range of reactions, including esterification and etherification. nih.gov

Esterification: Phenols can be converted to esters by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is often catalyzed by an acid or a coupling agent. The resulting esters can serve as protecting groups or introduce new functional moieties. rdd.edu.iq

Etherification (Williamson Ether Synthesis): Deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, followed by reaction with an alkyl halide, leads to the formation of an ether. This is a versatile method for introducing a wide range of alkyl or aryl groups.

These reactions are generally straightforward and allow for significant modification of the molecule's steric and electronic properties.

Oxidation-Reduction Chemistry of the Phenol-Imidazole System

The phenol-imidazole system can undergo oxidation and reduction reactions. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like structures. kaibangchem.com The presence of the fluorine atom can influence the ease of oxidation; its electron-withdrawing nature can make the phenol ring less susceptible to electrophilic oxidation. kaibangchem.com The oxidation mechanism often involves the formation of a phenoxy radical intermediate. kaibangchem.com

The imidazole ring is generally stable to oxidation but can be reduced under certain conditions. The specific oxidation-reduction chemistry of the combined phenol-imidazole system will depend on the reagents and reaction conditions employed. nih.gov

Formation of Imidazole-Based Schiff Bases and Related Condensation Products

The imidazole ring itself does not directly form Schiff bases. However, if a formyl group (an aldehyde) is introduced onto the phenolic ring, for example through a Reimer-Tiemann or Gattermann reaction, the resulting aldehyde can undergo condensation reactions with primary amines to form Schiff bases (imines). nih.govyoutube.com These reactions are typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with acid or base catalysis. derpharmachemica.com

The formation of such condensation products provides a versatile route to a wide range of derivatives with extended conjugation and diverse functionalities. nih.gov

Coordination Chemistry and Ligand Properties of 4 Fluoro 2 1h Imidazol 2 Yl Phenol

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-Fluoro-2-(1H-imidazol-2-YL)phenol typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent. The ligand can be deprotonated using a base, facilitating its coordination to the metal center. Characterization of the resulting complexes is carried out using various spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Zn, Cu, Pd, Au)

Transition metal complexes of phenol-imidazole ligands are of significant interest due to their diverse applications in catalysis and materials science. While specific studies on this compound complexes with all the listed metals are not extensively documented, the synthesis and characterization of analogous compounds provide valuable insights.

Zinc (Zn) Complexes: Zinc(II) complexes with similar N,O-bidentate ligands have been synthesized and characterized. For instance, the reaction of a phenol-imidazole pro-ligand with a zinc salt can yield complexes with a distorted tetrahedral geometry. These complexes are often investigated for their luminescent properties. The synthesis of zinc complexes with fluorosubstituted ligands has been shown to enhance luminescence quantum yields. nih.gov A general synthetic route involves reacting the ligand with a zinc salt, such as zinc chloride, in a suitable solvent like methanol. mdpi.com

Copper (Cu) Complexes: Copper(II) complexes with phenol-imidazole ligands have been synthesized and studied for their reactivity, particularly in the context of bioinorganic chemistry and catalysis. nih.gov The synthesis typically involves the reaction of the ligand with a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, in a solvent like ethanol (B145695) or methanol. rsc.org The resulting complexes often exhibit square planar or distorted square planar geometries.

Palladium (Pd) Complexes: Palladium(II) complexes with N-heterocyclic carbene (NHC) and imidazole-containing ligands are well-known for their catalytic activity in cross-coupling reactions. acs.orgrsc.org The synthesis of palladium complexes with imino phenoxide ligands has been achieved by reacting the Schiff base ligand with palladium(II) acetate in refluxing ethanol. nih.gov These complexes typically adopt a square-planar coordination environment. nih.govclockss.org

Gold (Au) Complexes: Gold(I) and gold(III) complexes with imidazole (B134444) and N-heterocyclic carbene ligands have been synthesized and explored for their potential medicinal applications. nih.govrsc.org The synthesis of gold(I) carbene complexes can be achieved by reacting a gold precursor with the corresponding carbene ligand. mdpi.com

Metal Typical Precursor Coordination Geometry Potential Applications
Zn(II)ZnCl₂, Zn(OAc)₂Tetrahedral, OctahedralLuminescent materials nih.govresearchgate.net
Cu(II)Cu(OAc)₂, CuCl₂Square PlanarCatalysis, Bioinorganic models nih.govrsc.org
Pd(II)Pd(OAc)₂, PdCl₂(MeCN)₂Square PlanarCatalysis acs.orgnih.gov
Au(I)/Au(III)[Au(NHC)Cl]Linear (Au(I))Medicinal chemistry nih.govrsc.org

Main Group Metal and Lanthanide Complexes

The coordination chemistry of this compound extends beyond transition metals to include main group elements and lanthanides, although specific examples with this exact ligand are sparse.

Main Group Metal Complexes: Acylpyrazolone ligands, which also feature N,O-chelation, have been shown to form complexes with a variety of main group elements. rsc.org The synthesis of these complexes often involves the reaction of the ligand with a metal salt via salt metathesis. rsc.org

Lanthanide Complexes: Lanthanide complexes are of particular interest due to their unique luminescent and magnetic properties. nih.govmdpi.comresearchgate.net The synthesis of lanthanide complexes with ligands containing imidazole and carboxylate functionalities has been reported, often under hydrothermal or solvothermal conditions. nih.govmdpi.com These complexes can exhibit various coordination numbers and geometries, leading to the formation of mononuclear, dinuclear, or polymeric structures. nih.govacs.org

Binding Modes and Coordination Geometry of the Phenol-Imidazole Ligand

The this compound ligand possesses distinct donor atoms that allow for various binding modes and coordination geometries upon complexation with metal ions.

N,O-Chelation and Other Multidentate Binding Modes

The most common binding mode for 2-(1H-imidazol-2-yl)phenol derivatives is N,O-bidentate chelation. rsc.orgmdpi.comnih.govfigshare.com In this mode, the ligand coordinates to a metal center through the nitrogen atom of the imidazole ring and the oxygen atom of the deprotonated phenol (B47542) group, forming a stable five-membered chelate ring. This chelation is a key feature in the formation of various metal complexes. mdpi.comnih.gov Depending on the metal ion and reaction conditions, the ligand can also participate in other multidentate binding modes, potentially bridging between two or more metal centers in polynuclear or polymeric structures.

Influence of Fluorine on Ligand Properties and Metal Ion Selectivity

The introduction of a fluorine atom at the 4-position of the phenolic ring is expected to significantly influence the ligand's electronic properties and, consequently, its coordination behavior. Fluorine is a highly electronegative atom, and its presence can affect the acidity of the phenolic proton and the electron density on the donor atoms.

The electron-withdrawing nature of the fluorine atom can increase the acidity of the phenolic hydroxyl group, making it easier to deprotonate for coordination to a metal ion. This can influence the stability and formation of the resulting metal complexes. Furthermore, the fluorine substituent can modulate the electronic structure of the ligand, which in turn can affect the properties of the metal complexes, such as their redox potentials and spectroscopic characteristics. While specific studies on the metal ion selectivity of this compound are limited, the electronic modifications induced by the fluorine atom could potentially lead to preferential binding with certain metal ions over others.

Electronic Structure and Bonding Analysis in Metal Complexes

Understanding the electronic structure and bonding in metal complexes of this compound is crucial for elucidating their properties and reactivity.

Spectroscopic techniques also provide valuable information about the electronic structure. UV-visible absorption spectroscopy can reveal electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. The energies of these transitions are sensitive to the nature of the metal ion, the ligand, and the coordination geometry.

Reactivity and Stability of Metal Complexes in Various Media

The reactivity and stability of metal complexes are critical parameters that dictate their utility. For complexes of this compound, these properties are influenced by the nature of the metal ion, the solvent medium, and the pH of the solution.

Research on analogous 2-(imidazol-2-yl)phenol ligands reveals that they can form stable complexes with a variety of transition metals, including Zn(II), Cu(II), Ni(II), Co(II), and Pb(II). rsc.org These complexes have demonstrated catalytic activity, for instance, in the coupling reaction of CO2 and epoxides to form cyclic carbonates. rsc.org The catalytic efficiency is dependent on factors such as temperature, pressure, and the specific metal center, highlighting the tunable reactivity of these systems. rsc.org The fluoro-substituent on the phenolic ring of this compound is expected to influence the electronic properties of the ligand, and consequently, the reactivity and stability of its metal complexes. The electron-withdrawing nature of the fluorine atom can affect the acidity of the phenolic proton and the electron-donating ability of the imidazole nitrogen, which in turn modulates the strength of the metal-ligand bonds.

The stability of metal-imidazole complexes is often correlated with the basicity of the imidazole ligand. researchgate.net Potentiometric pH titrations of various imidazole derivatives have shown a linear relationship between the logarithm of the stability constant (log K) and the pKa of the protonated ligand. researchgate.net It is generally observed that more basic ligands form more stable complexes. The presence of a fluorine atom in this compound would likely decrease the basicity of the imidazole moiety compared to its non-fluorinated counterpart, which may result in slightly lower stability constants for its metal complexes.

The solubility and stability of these complexes in different media are also crucial. Studies on similar Schiff base and imidazole-derived complexes show they are often soluble in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and methanol, but have limited solubility in water. researchgate.netxisdxjxsu.asia The stability of these complexes in solution can be influenced by the solvent's coordinating ability, with more strongly coordinating solvents potentially displacing the ligand. The table below summarizes the general solubility and stability characteristics observed for related metal-imidazole complexes.

PropertyObservation in Various MediaInfluencing Factors
Solubility Generally soluble in DMF, DMSO, Methanol. researchgate.netxisdxjxsu.asiaPolarity of the solvent, nature of the ligand and metal ion.
Stability in Air Many complexes are reported to be stable in air and moisture. researchgate.netNature of the metal ion and the coordination environment.
Thermal Stability Can be stable up to several hundred degrees Celsius.Strength of the metal-ligand bonds, overall crystal lattice energy.
pH Stability Dependent on the pKa of the ligand and the hydrolysis tendency of the metal ion.The protonation state of the ligand and the formation of hydroxo species can affect stability.

Supramolecular Architectures Directed by Metal-Ligand Interactions

The interaction between metal ions and ligands like this compound can lead to the formation of intricate supramolecular architectures. rsc.org These extended structures are built through a combination of strong coordination bonds and weaker non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The geometry of the resulting assembly is dictated by the coordination preference of the metal ion and the number and orientation of the binding sites on the ligand.

While specific crystal structures of metal complexes with this compound are not extensively documented in the reviewed literature, studies on analogous 2-(imidazol-2-yl)phenol and other imidazole-containing ligands provide significant insights into the expected supramolecular arrangements. mdpi.comresearchgate.netiosrjournals.org These ligands have been shown to form a variety of architectures, from discrete mononuclear or dinuclear complexes to extended one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. mdpi.comresearchgate.net

For instance, the self-assembly of metal ions with imidazole derivatives has led to the formation of 1D and 2D coordination polymers. mdpi.com In these structures, the imidazole ligands can act as bridges between metal centers, or as terminal ligands that influence the packing of the coordination units. The presence of the phenolic hydroxyl group and the imidazole N-H in this compound provides additional sites for hydrogen bonding, which can play a crucial role in directing the formation of higher-order structures. researchgate.net

The table below presents examples of supramolecular architectures observed in metal complexes with related imidazole-based ligands, which can serve as models for what might be expected with this compound.

Ligand TypeMetal IonSupramolecular ArchitectureKey Interactions
Imidazole DerivativesFe(II)1D Chains and 2D Layers mdpi.comMetal-ligand coordination, Cyano-bridges mdpi.com
2-(Imidazol-2-yl)phenolNi(II)3D Network researchgate.netHydrogen bonding researchgate.net
Substituted ImidazolePt(II)MetallacyclesDNA binding
2,6-di((phenazonyl-4-imino)methyl)-4-methylphenolCo(II), Zn(II)Dinuclear and Mononuclear Complexes nih.govMetal-ligand coordination, π-π stacking nih.gov

The fluoro-substituent in this compound can also introduce specific intermolecular interactions, such as C-H···F or F···F contacts, which could further influence the packing and dimensionality of the supramolecular assembly. The interplay between the strong directional metal-ligand bonds and the weaker, more diffuse non-covalent interactions ultimately determines the final solid-state structure. rsc.org The rational design of such supramolecular systems holds promise for the development of new materials with tailored properties. frontiersin.orgnih.gov

Advanced Biological Research Applications and Mechanistic Insights of 4 Fluoro 2 1h Imidazol 2 Yl Phenol Analogs

Enzyme Inhibition and Activation Mechanisms

The imidazole-phenol scaffold is a cornerstone for designing potent and selective enzyme inhibitors. Analogs of 4-Fluoro-2-(1H-imidazol-2-YL)phenol have been extensively studied for their ability to modulate the activity of various enzymes through specific and well-defined mechanisms.

Target-Specific Enzyme Interactions (e.g., Kinases, Dioxygenases, Integrases)

Derivatives of this chemical class have demonstrated inhibitory activity against a range of important enzyme targets.

Cytochrome P450: A substituted imidazole (B134444), 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine, acts as a powerful, mechanism-based inactivator of human cytochrome P450 2D6. nih.gov This inactivation occurs through the formation of a protein adduct, with a binding stoichiometry of approximately 1.2 to 1 (inactivator to enzyme). nih.gov Modeling studies suggest that the phenyl group of the compound is positioned just 2.2 Å from the heme iron, facilitating an oxidation reaction that leads to irreversible enzyme inactivation. nih.gov

Aromatase and Steroid Sulfatase: Imidazole derivatives have emerged as highly potent dual inhibitors of aromatase and steroid sulfatase (STS), two enzymes crucial in hormone-dependent cancer pathways. nih.govnih.gov The most effective dual inhibitor identified in one study was an imidazole derivative with IC₅₀ values of 0.2 nM against aromatase and 2.5 nM against STS in a JEG-3 cell model. nih.govnih.gov The corresponding parent phenol (B47542) of this compound was an exceptionally potent aromatase inhibitor, with an IC₅₀ value of 0.028 nM. nih.govnih.gov

Kinases: A series of 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs, which share structural similarities with the imidazole-phenol core, were identified as potent inhibitors of CDC7, a protein serine-threonine kinase involved in cell cycle regulation. nih.gov

Polymerases: In the field of antiviral research, 4'-fluoro-2'-C-substituted uridine (B1682114) analogs, which are bioisosteres of the core structure, showed potent inhibition of the hepatitis C virus (HCV) NS5B polymerase. The triphosphate forms of these analogs exhibited IC₅₀ values as low as 27 nM. nih.gov

Dehydrogenases: An in silico study screened an imidazole derivative, 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, against human lactate (B86563) dehydrogenase (LDHA), revealing a strong binding affinity. researchgate.net

Table 1: Enzyme Inhibition by Analogs of this compound

Analog/DerivativeTarget EnzymeInhibition Value (IC₅₀)Reference
Imidazole derivativeAromatase0.2 nM nih.govnih.gov
Imidazole derivativeSteroid Sulfatase (STS)2.5 nM nih.govnih.gov
Parent phenol of imidazole derivativeAromatase0.028 nM nih.govnih.gov
4'-Fluoro-2'-C-substituted uridine triphosphateHCV NS5B Polymerase27 nM nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design

SAR studies are critical for optimizing the potency and selectivity of these compounds. Research has shown that specific structural modifications directly correlate with inhibitory activity.

For dual aromatase-sulfatase inhibitors, modifications such as relocating halogen atoms, introducing additional halogens, and replacing the triazole group with an imidazole group were explored. nih.govnih.gov Replacing a triazole with an imidazole moiety led to the most potent dual inhibitor in the series. nih.govnih.gov In a different study on steroid sulfatase inhibitors, SAR analysis indicated that inhibitory capability depends on both hydrophobicity and the type of halogen substituent on an outer phenyl ring. The introduction of a meta-halogen substituent was found to increase the hydrophobic interactions within the enzyme's active site.

In the development of inhibitors for macrophage migration inhibitory factor (MIF), a clear structure-activity dependence was observed for 4-(1,2,3-triazole)phenol derivatives. ubaya.ac.id Extending an alkyl substitution at the 4-position of the triazole ring from a propyl to a pentyl group significantly increased inhibitory potency. ubaya.ac.id

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

Compound SeriesStructural ModificationImpact on Biological ActivityReference
Dual Aromatase-Sulfatase InhibitorsReplacement of triazolyl group with an imidazolyl groupIncreased potency against both enzymes nih.govnih.gov
Steroid Sulfatase InhibitorsIntroduction of a meta-halogen substituentIncreased hydrophobic interactions and inhibitory activity
Macrophage Migration Inhibitory Factor (MIF) InhibitorsExtension of 4-alkyl chain on triazole ringIncreased inhibitory potency ubaya.ac.id

In Silico Docking and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Computational methods provide atomic-level insights into how these ligands interact with their protein targets.

Lactate Dehydrogenase (LDHA): In silico docking of an imidazole derivative, 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, into the active site of human LDHA predicted a remarkable binding affinity, with a calculated binding energy of -9.7 kcal/mol. researchgate.net This strong binding energy suggests a high affinity for the enzyme's active site. researchgate.net

Cytochrome P450 2D6: Modeling of the interaction between 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine and CYP2D6 helped identify key active site residues involved in the oxidation and subsequent inactivation of the enzyme. nih.gov

Steroid Sulfatase (STS): Docking studies of a sulfamoylated triazole-phenol derivative revealed that its sulfamate (B1201201) group binds within the catalytic region of STS, close to the critical formylglycine residue. This positioning is consistent with a mechanism involving sulfamoylation and inactivation of the catalytic site.

Table 3: In Silico Docking and Simulation Results

Ligand/AnalogReceptor/TargetKey FindingReference
4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoateHuman Lactate Dehydrogenase (LDHA)Predicted binding energy of -9.7 kcal/mol in the active site. researchgate.net
5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidineCytochrome P450 2D6Phenyl group positioned 2.2 Å from heme iron, identifying roles of active site residues. nih.gov
Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivativeSteroid Sulfatase (STS)Sulfamate group binds near the catalytic formylglycine residue, suggesting mechanism of inactivation.

Receptor Binding Profiling and Molecular Recognition

The specific three-dimensional arrangement of atoms in these imidazole-phenol analogs dictates their binding profiles and molecular recognition by biological targets. X-ray crystallography and other techniques have been used to define these interactions precisely.

For instance, the crystal structure of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol has been resolved, providing detailed information on its conformation. nih.gov Similarly, the structure of 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol shows that the 5-chlorophenol and imidazole rings are nearly coplanar. researchgate.net Its molecular conformation is supported by an intramolecular O—H⋯N hydrogen bond, a feature common in this class that influences receptor fit. researchgate.net

Binding affinity has been quantified directly for some analogs. For a 4-(1,2,3-triazole)phenol inhibitor of Macrophage Migration Inhibitory Factor (MIF), MicroScale Thermophoresis (MST) was used to measure the dissociation constant (K D). ubaya.ac.id The analysis yielded a K D value of 3.63 μM, confirming a reversible, low-micromolar binding potency that was comparable to the inhibition constant (K i ) derived from enzyme kinetics. ubaya.ac.id

Modulation of Cellular Signaling Pathways (Mechanistic Pathways, e.g., MAP kinase pathway)

Beyond direct enzyme inhibition, certain heterocyclic compounds are known to modulate complex cellular signaling cascades. While specific data for this compound is limited in this context, studies on flavonoids, which share some structural motifs, show that they can influence key pathways like the phosphoinositide 3-kinase (PI3K), Akt/protein kinase B, and mitogen-activated protein kinase (MAPK) pathways. nih.gov These compounds can alter the phosphorylation state of target proteins within these cascades, thereby affecting cellular functions. nih.gov The ability of imidazole-phenol analogs to modulate such pathways is an area of growing research interest.

Biophysical Characterization of Compound-Biomolecule Interactions (e.g., Fluorescence Quenching, Binding Kinetics)

A variety of biophysical techniques are employed to characterize the interactions between these compounds and their biological targets, providing quantitative data on binding events.

Binding Spectra: The interaction of 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine with CYP2D6 was characterized by type I binding spectra, yielding a spectral dissociation constant (K s ) of 0.39 μM. nih.gov This indicates a direct binding event within the enzyme's active site. nih.gov

Binding Kinetics and Affinity: For a 4-(1,2,3-triazole)phenol inhibitor of MIF, MicroScale Thermophoresis (MST) was used to quantify the binding affinity. ubaya.ac.id This technique measures changes in the movement of molecules along a temperature gradient upon ligand binding. The experiment determined a dissociation constant (K D ) of 3.63 μM, providing a precise measure of the inhibitor's binding strength. ubaya.ac.id

Table 4: Biophysical Characterization of Compound-Biomolecule Interactions

TechniqueCompoundBiomoleculeMeasured Parameter/ValueReference
Binding Spectra5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidineCytochrome P450 2D6Spectral Dissociation Constant (Ks) = 0.39 μM nih.gov
MicroScale Thermophoresis (MST)4-(1,2,3-triazole)phenol inhibitorMacrophage Migration Inhibitory Factor (MIF)Dissociation Constant (KD) = 3.63 μM ubaya.ac.id

Role in Rational Drug Design Strategies (Excluding Clinical Outcomes and Safety)

The design of analogs based on the this compound scaffold is a focal point in medicinal chemistry, particularly for developing targeted inhibitors of key cellular enzymes. Rational drug design strategies for these analogs are primarily centered on optimizing their interaction with protein targets to enhance potency and selectivity. researchgate.net These approaches often involve computational methods like molecular docking and molecular dynamics to predict binding modes and affinities, guiding the synthesis of new derivatives. nih.gov The core structure, featuring a fluorinated phenol linked to an imidazole ring, serves as a versatile template for modification. Drug design efforts aim to improve properties like synthetic accessibility, potency, and other drug-like characteristics through systematic structural alterations. researchgate.netnih.gov

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various molecular properties. nih.gov In the context of this compound analogs, the fluorine atom on the phenyl ring plays a critical role in influencing binding interactions with target proteins. Fluorine's high electronegativity and ability to form hydrogen bonds and other non-covalent interactions, such as C-F…π interactions, can significantly alter the binding affinity and selectivity of a molecule. mdpi.com

Studies on related fluorinated compounds, such as benzenesulfonamide (B165840) inhibitors of carbonic anhydrase, have shown that the position of fluorine substitution can lead to different binding modes and complex thermodynamic and kinetic profiles. nih.gov For instance, a fluorine atom can be advantageously positioned to interact with hydrophobic pockets within a protein's active site. nih.gov However, a higher degree of fluorination does not invariably lead to higher affinity. nih.gov The strategic placement of a single fluorine atom can be more effective in optimizing the kinetic aspects of binding than multiple substitutions. nih.gov In some cases, ortho-fluoro substitution can cause steric repulsion, slightly altering the conformation of the bound ligand. nih.gov

The structure-activity relationships (SAR) of various kinase inhibitors reveal the importance of a 4-fluorophenyl motif for potent inhibitory activity. This motif is crucial for the molecular binding within the ATP pocket of kinases like p38 MAP kinase. mdpi.com The fluorine atom can enhance binding by interacting with specific residues in the target's active site, thereby increasing the compound's potency.

Table 1: Influence of Fluorophenyl Motif on Kinase Inhibition This table is illustrative, based on findings for related kinase inhibitors.

Compound/Motif Target Kinase Key Finding Reference
4-Fluorophenyl-containing inhibitors p38α MAP Kinase The 4-fluorophenyl motif is highlighted as important for molecular binding and achieving good inhibitory activity, with IC₅₀ values in the micromolar to nanomolar range. mdpi.com
Fluorinated Benzenesulfonamides Carbonic Anhydrase II Fluorination is advantageous in specific positions for improving kinetic binding signatures, but more fluorination doesn't guarantee higher affinity. nih.gov
Fluorinated Cytidine Analogues HIV-1 Reverse Transcriptase Molecular dynamics studies are used to compare the binding modes of fluorinated analogues to understand the role of the fluorine substituent. nih.gov

Bioisosteric replacement and scaffold hopping are fundamental strategies in modern drug design aimed at discovering novel chemotypes and improving the properties of lead compounds. nih.govnih.gov Bioisosterism involves substituting a functional group with another that possesses similar physical or chemical properties, with the goal of enhancing biological activity, reducing toxicity, or improving pharmacokinetic profiles. researchgate.net Scaffold hopping entails replacing the central core of a molecule with a structurally different scaffold while preserving the original biological activity. researchgate.net

For analogs of this compound, these techniques are invaluable. The imidazole ring itself is a structural isostere of naturally occurring nucleotides, which allows it to interact with various biopolymers. mdpi.com Bioisosteric replacement could involve modifying the imidazole core to other nitrogen-containing heterocycles or altering the phenol group to explore different interactions with the target protein. For example, in the development of p38 MAP kinase inhibitors, various imidazole derivatives have been explored. nih.gov

Scaffold hopping can lead to the discovery of entirely new classes of inhibitors. u-strasbg.fr By replacing the imidazolyl-phenol backbone with a different chemical framework that maintains the key pharmacophoric features required for binding, researchers can overcome limitations of the original scaffold, such as poor metabolic stability or synthetic challenges. u-strasbg.fr For instance, in the development of p38 inhibitors, the core ring system of some compounds has been successfully replaced with structurally simpler bonds, like the C-N bond in a 5-membered ring, while retaining good inhibitory capacity. mdpi.com These methods, often aided by computational tools, help rationalize the vast chemical space to identify promising new drug candidates. nih.gov

In Vitro Mechanistic Studies of Biological Activity (excluding efficacy/toxicity measures typically found in clinical trials)

In vitro studies have been crucial in elucidating the mechanism of action for analogs of this compound. A significant body of research points to their role as inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.govnih.gov The p38 MAP kinase pathway is a key regulator of proinflammatory cytokine production, making its inhibitors valuable tools for studying inflammatory processes. researchgate.net

Mechanistic studies often involve enzyme inhibition assays to determine the potency of these compounds. For example, the inhibitory activity against p38α MAP kinase is frequently assessed by measuring the reduction in the phosphorylation of a known substrate, such as the activating transcription factor 2 (ATF-2). mdpi.com The concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) is a standard measure of its potency.

Structural biology techniques, particularly X-ray crystallography, have provided detailed insights into how these inhibitors bind to p38 MAP kinase. Many pyridinyl-imidazole-based inhibitors, which share features with the this compound scaffold, are ATP-competitive, meaning they bind to the same site as the enzyme's natural substrate, ATP. nih.gov

More advanced studies have revealed novel allosteric binding mechanisms. For instance, a class of diaryl urea (B33335) inhibitors was found to bind to a previously unknown allosteric site on p38 MAP kinase. researchgate.net This binding induces a significant conformational change in the highly conserved DFG (Asp-Phe-Gly) motif within the kinase's active site, stabilizing a state that is incompatible with ATP binding. researchgate.net Compounds that utilize this allosteric mechanism can exhibit slow binding kinetics but achieve extremely high affinity, with some analogs reaching picomolar potency. researchgate.net The development of such compounds often involves optimizing interactions in both the allosteric pocket and the adjacent ATP-binding site. researchgate.net

Structure-activity relationship (SAR) studies on libraries of related imidazole-based compounds have further refined the understanding of their mechanism. For example, research on 4(5)-aryl-2-amino-1H-imidazoles as biofilm inhibitors has shown that the substitution pattern on the aryl group and at the N1-position of the imidazole ring are critical for activity. nih.gov

Table 2: In Vitro Inhibitory Activity of Selected Imidazole-Based p38 MAP Kinase Inhibitors This table presents data for representative imidazole-based p38 inhibitors to illustrate typical findings in mechanistic studies.

Compound Target IC₅₀ Value Key Mechanistic Insight Reference
Adezmapimod (SB203580) p38 MAP Kinase 222.44 ± 5.98 nM ATP-competitive inhibitor, widely used as a reference compound. nih.gov
Compound AA6 p38 MAP Kinase 403.57 ± 6.35 nM A novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative with considerable inhibitory activity. nih.gov
BIRB 796 p38 MAP Kinase ~8 ± 1 nM (at 120 min) Binds to an allosteric site, inducing a DFG-out conformational change, leading to slow binding but high potency. researchgate.net

Exploration of Specialized Materials Science and Catalytic Applications

Applications in Catalysis

The catalytic potential of molecules containing the imidazole (B134444) scaffold is well-established, and 4-Fluoro-2-(1H-imidazol-2-yl)phenol is no exception. Its utility spans both metal-mediated and metal-free catalytic systems.

The imidazole and phenol (B47542) groups in this compound serve as excellent ligands for a variety of metal ions. The formation of stable metal complexes is a cornerstone of their application in catalysis. These complexes can act as catalysts in both homogeneous and heterogeneous systems, depending on their solubility and support.

The imidazole nitrogen and the phenolic oxygen can coordinate to a metal center, creating a chelate ring that enhances the stability and catalytic activity of the complex. The fluorine substituent can influence the electronic properties of the metal center, thereby tuning its reactivity. Research into related 2-(1H-imidazol-2-yl)phenol compounds has shown that their zinc(II) complexes can exhibit interesting fluorescent properties, with coordination to the metal ion leading to either quenching or enhancement of fluorescence depending on other substituents on the ligand. researchgate.net This suggests that metal complexes of this compound could also have tunable photophysical properties relevant to photocatalysis.

The design of chiral-at-metal complexes, where the stereochemistry is defined at the metal center, offers a pathway to asymmetric catalysis. nih.gov By using chiral ligands or through resolution of racemic mixtures, it is possible to create enantiomerically pure metal complexes of this compound that could be applied in stereoselective organic transformations. nih.gov Furthermore, the development of metallosurfactants based on functionalized imidazoles for catalysis in aqueous media highlights the potential for creating environmentally benign catalytic systems. mdpi.com

Table 1: Potential Metal-Mediated Catalytic Applications

Catalytic SystemDescriptionPotential Role of this compound
Homogeneous Catalysis The catalyst and reactants are in the same phase.Forms soluble metal complexes that can catalyze a variety of organic reactions, such as cross-coupling, oxidation, and reduction.
Heterogeneous Catalysis The catalyst is in a different phase from the reactants.Can be immobilized on a solid support to create a recyclable catalyst for industrial processes.
Asymmetric Catalysis The catalyst directs the formation of a specific stereoisomer.Can be used as a chiral ligand to create metal complexes for enantioselective synthesis.
Photocatalysis The catalyst is activated by light.Metal complexes may exhibit photoactive properties, enabling light-driven chemical transformations.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The imidazole moiety is a key functional group in many organocatalysts due to its ability to act as a proton shuttle, a general base, or a nucleophile. tandfonline.com The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. tandfonline.com

In the context of this compound, the imidazole ring can participate in a variety of organocatalytic transformations. For instance, it can facilitate reactions that proceed through an enamine or iminium ion intermediate, similar to the well-known proline-catalyzed aldol (B89426) reaction. youtube.com The imidazole can act as a base to deprotonate a substrate or as a nucleophile to form a reactive intermediate. The presence of the adjacent phenol group and the fluorine atom can modulate the basicity and nucleophilicity of the imidazole ring, providing a means to fine-tune the catalyst's activity and selectivity.

The imidazole moiety is a structural component of many pharmaceutical scaffolds and has been categorized as an aromatic heterocycle of the diazole and alkaloid families. tandfonline.com Its ability to form various non-covalent interactions, such as hydrogen bonds and π-π stacking, is crucial for its role in catalysis, as it can help to orient the substrates in the transition state, leading to high levels of stereocontrol. nih.gov

Advanced Sensor Technologies

The unique photophysical properties of this compound make it a promising candidate for the development of advanced sensor technologies. Its ability to act as a fluorescent probe and chemosensor is rooted in its molecular structure and the potential for excited-state intramolecular proton transfer (ESIPT).

Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion or a small molecule. nih.gov this compound possesses the key components of a fluorescent chemosensor: a fluorophore (the aromatic system), a binding site (the imidazole and phenol groups), and a mechanism for communication between them. nih.gov

The imidazole and phenol groups can selectively bind to various metal ions, leading to a change in the fluorescence emission of the molecule. This change can be a "turn-on" or "turn-off" response, where the fluorescence is either enhanced or quenched upon binding. For example, related 2-(1H-imidazol-2-yl)phenol derivatives have been shown to act as selective fluorescent sensors for Fe³⁺ ions, where the addition of the metal ion causes a dramatic quenching of the fluorescence. researchgate.net Similarly, imidazole-containing compounds have been developed as ratiometric chemosensors for Al³⁺ and for the detection of cyanide ions. researchgate.net The fluorine atom in this compound can enhance the sensitivity and selectivity of the sensor by modifying its electronic properties and binding affinity.

Table 2: Research Findings on Imidazole-Based Fluorescent Sensors

Sensor CompoundAnalyte DetectedSensing MechanismReference
2-(1H-Benzimidazol-2-yl)phenol (HBYP)Fe³⁺Fluorescence quenching researchgate.net
6-imidazo-2-yl-5,6-dihydro-benzo nih.govresearchgate.netimidazo[1,2-c]quinazoline (PB)Al³⁺Ratiometric fluorescence change researchgate.net
4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol derivativeCN⁻Ratiometric and colorimetric changes researchgate.net
2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol (DMTP)Fe³⁺Fluorescence quenching researchgate.net

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity, linked by an intramolecular hydrogen bond. researchgate.netrsc.org Upon photoexcitation, the acidity and basicity of these groups can change significantly, leading to the transfer of a proton from the donor to the acceptor in the excited state. researchgate.net This process results in the formation of a transient tautomer with a distinct fluorescence emission at a longer wavelength, leading to a large Stokes shift. rsc.orgmdpi.com

This compound is an ideal candidate for exhibiting ESIPT. The phenolic hydroxyl group can act as the proton donor, while the nitrogen atom of the imidazole ring can act as the proton acceptor. The intramolecular hydrogen bond between these two groups facilitates the proton transfer process. The ESIPT phenomenon is highly sensitive to the local environment, making ESIPT-based fluorophores excellent candidates for sensing applications. rsc.org Changes in polarity, hydrogen bonding ability, or the presence of specific analytes can perturb the ESIPT process, leading to a measurable change in the fluorescence emission.

The study of other 2-(2'-hydroxyphenyl)imidazole derivatives has provided valuable insights into the ESIPT mechanism and its application in sensors. mdpi.com The number and position of proton transfer sites can significantly affect the luminescence mechanism and the color of the emission. mdpi.com The fluorine substituent in this compound can further influence the ESIPT process by altering the acidity of the phenol and the basicity of the imidazole, thereby fine-tuning the sensor's response.

Electroactive Materials and Electrochemical Performance

The imidazole ring and the phenol group in this compound also impart electroactive properties to the molecule. The ability of the imidazole moiety to undergo reversible redox reactions and to participate in proton-coupled electron transfer processes makes it a valuable component in the design of electroactive materials.

The electrochemical behavior of this compound can be studied using techniques such as cyclic voltammetry. The oxidation and reduction potentials of the molecule can provide information about its electron-donating and -accepting properties. The fluorine substituent, being strongly electron-withdrawing, is expected to influence the redox potentials of the molecule.

The electroactive nature of this compound can be exploited in various applications, such as in the development of electrocatalysts, redox-active polymers, and materials for energy storage and conversion. For instance, imidazole-based compounds have been investigated for their potential use in perovskite solar cells, where they can act as passivators and compatibilizers. The ability of the imidazole group to coordinate with metal ions, such as lead in perovskite materials, can help to improve the stability and efficiency of these devices.

Furthermore, the electrochemical properties of this compound can be utilized in the development of electrochemical sensors. The binding of an analyte to the imidazole or phenol group can lead to a change in the electrochemical response of the molecule, providing a basis for sensitive and selective detection.

Electrochemical Synthesis and Characterization

The synthesis of 2-(hydroxyphenyl)imidazole derivatives is often achieved through efficient one-pot, multi-component reactions. A common method involves the reaction of a salicylaldehyde (B1680747) (in this case, 5-fluorosalicylaldehyde) with an appropriate amine and diketone in a suitable solvent like glacial acetic acid or ethanol (B145695). nih.govppor.az For instance, the synthesis of the related compound 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol is reported via a one-pot reaction of benzil, 5-chlorosalicylaldehyde, ammonium (B1175870) acetate (B1210297), and anisidine, refluxed for several hours. nih.gov

Following synthesis, the structural confirmation of these compounds is typically carried out using a suite of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the characteristic functional groups present in the molecule, such as O-H, C-H, C=N, and C-F stretching vibrations. nih.govresearchgate.net

Mass Spectrometry (MS): Provides information on the mass-to-charge ratio of the molecule, confirming its molecular weight. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD): When suitable crystals can be grown, this method provides definitive proof of the molecular structure and reveals details about bond lengths, bond angles, and crystal packing. nih.gov

Redox Properties and Charge Transfer Mechanisms

The redox behavior of this compound and its analogs is dominated by intramolecular charge transfer (ICT). Upon excitation, an electron is typically transferred from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). semanticscholar.org In this class of molecules, the HOMO is generally located on the electron-rich phenol moiety, while the LUMO is centered on the imidazole ring. mdpi.comresearchgate.net This HOMO-LUMO transition results in a significant change in the dipole moment between the ground and excited states, a key factor for applications in nonlinear optics. semanticscholar.org

Studies on analogous compounds provide insight into the charge transfer mechanisms:

In some systems, the excited state involves dual fluorescence, originating from a locally excited (LE) state and a distinct ICT state, which becomes more prominent in polar solvents. nih.gov

The charge transfer can be exceptionally fast, with LE → ICT reaction times occurring on the picosecond timescale in polar solvents like acetonitrile. nih.gov

Theoretical calculations on a similar chloro-substituted phenol-imidazole compound indicated that the transfer integral values for holes (36.48 meV) were higher than for electrons (24.76 meV), suggesting that such molecules could be more effective as hole transporters in electronic devices. nih.gov

Photophysical Properties and Optoelectronic Applications

The photophysical properties of hydroxyphenyl-imidazole derivatives are of significant interest due to phenomena like excited-state intramolecular proton transfer (ESIPT), which leads to fluorescence with an unusually large Stokes shift (the difference between the absorption and emission maxima). researchgate.net This property is foundational to their use in various optoelectronic applications.

Luminescence Efficiency and Quantum Yield Studies

Luminescence efficiency, quantified by the fluorescence quantum yield (Φ), varies significantly among imidazole-based fluorophores depending on their precise structure and environment. Research has shown that some 1,4-phenylene-spaced bis-imidazoles can achieve very high fluorescence quantum yields, up to 0.90, emitting a bright blue-green light that is retained even in the solid state. nih.gov DFT calculations have attributed these excellent luminescence properties to the significant planarization of the molecules in their excited states. nih.gov

Conversely, other derivatives, such as certain ESIPT-capable 4-(2-hydroxyphenyl)-2-(pyridin-2-yl)-1H-imidazoles, exhibit much lower quantum yields, often less than 1% in the solid state. nih.gov This is because their return to the ground state is dominated by phosphorescence, a slower process involving a change in electron spin multiplicity, rather than fluorescence. mdpi.comnih.gov The quantum yield is also influenced by the substituents on the aromatic rings. researchgate.net

Future Perspectives and Emerging Research Directions for 4 Fluoro 2 1h Imidazol 2 Yl Phenol

Development of Next-Generation Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives, including 4-Fluoro-2-(1H-imidazol-2-YL)phenol, is continually evolving. Traditional methods are often being replaced by more efficient, sustainable, and versatile next-generation synthetic methodologies.

Future research is anticipated to focus on the following areas:

Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a product that contains the essential parts of all starting materials, are gaining traction. The Debus-Radziszewski reaction, a classic example of an MCR for imidazole synthesis, is being modernized. mdpi.com Researchers are exploring one-pot, four-component synthesis strategies under solvent-free conditions to produce highly substituted imidazoles. organic-chemistry.org

Advanced Catalysis: The use of novel catalysts is a significant trend. This includes the application of ionic liquids and heterogeneous catalysts like Fe-Cu/ZSM-5, which can be easily recycled, aligning with green chemistry principles. mdpi.com Research into catalyst-free approaches, where the reaction is "catalyzed-by-itself" in refluxing ethanol (B145695), also presents a promising and cost-effective direction. nih.gov

Enabling Technologies: Microwave-assisted synthesis and ultrasonic irradiation are being increasingly employed to accelerate reaction times, improve yields, and reduce energy consumption. mdpi.comnih.govresearchgate.net For instance, the use of ultrasound has been shown to be effective in the synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles. researchgate.net

Novel Reaction Pathways: Innovative synthetic routes are being discovered, such as the visible-light-mediated metal-free organic-dye-catalyzed dehydrogenative N-insertion to create highly substituted imidazoles. organic-chemistry.org Another novel approach involves the denitrogenative transformation of 5-amino-1,2,3-triazoles to access new 2-substituted 1H-imidazole derivatives. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives

Methodology Key Advantages Representative Examples
Multicomponent Reactions High atom economy, operational simplicity, reduced waste Debus-Radziszewski reaction, Four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles mdpi.comorganic-chemistry.org
Advanced Catalysis High efficiency, reusability, milder reaction conditions Use of ionic liquids, Fe-Cu/ZSM-5, catalyst-free synthesis mdpi.comnih.gov
Enabling Technologies Reduced reaction times, increased yields, energy efficiency Microwave-assisted synthesis, ultrasonic irradiation mdpi.comnih.govresearchgate.net
Novel Reaction Pathways Access to novel structures, metal-free conditions Visible-light-mediated N-insertion, denitrogenative transformation of triazoles organic-chemistry.orgmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new molecules, including derivatives of this compound. These computational tools can significantly accelerate the drug discovery and development process. researchgate.netmednexus.org

Key applications of AI and ML in this context include:

De Novo Drug Design: AI models, such as variational autoencoders and recurrent neural networks, can generate novel molecular structures with desired properties. mednexus.orgnih.gov This allows for the creation of new imidazole derivatives with potentially enhanced biological activity.

Virtual Screening and Target Identification: AI and ML algorithms can screen vast libraries of virtual compounds to identify those with the highest probability of interacting with a specific biological target. nih.govbohrium.com This can help in prioritizing which derivatives of this compound to synthesize and test.

Synthesis Planning: AI can also assist in planning the most efficient synthetic routes for target molecules, considering factors like reaction conditions and reagent availability. springernature.com

Table 2: Impact of AI and ML on Compound Design

Application Area AI/ML Contribution Potential Outcome for this compound
De Novo Design Generation of novel molecular structures Discovery of new derivatives with improved efficacy and safety profiles
Virtual Screening Rapid identification of potential drug candidates Accelerated discovery of lead compounds for specific diseases
Predictive Modeling Forecasting of ADMET and biological activity Reduced late-stage attrition of drug candidates
Synthesis Planning Optimization of synthetic routes More efficient and cost-effective production of new compounds

Exploration of Novel Biological Targets and Mechanistic Pathways

The imidazole scaffold is a well-established pharmacophore present in many biologically active compounds. irjmets.com The introduction of a fluorine atom and a phenol (B47542) group in this compound offers unique electronic and hydrogen-bonding properties, suggesting a wide range of potential biological targets.

Future research will likely focus on:

Anticancer Activity: Imidazole derivatives have shown promise as anticancer agents. nih.gov For example, novel imidazole-1,2,3-triazole hybrids have demonstrated significant activity against various cancer cell lines. nih.gov A key area of investigation for this compound and its analogs will be their potential to inhibit protein kinases, such as c-Met kinase, which are often dysregulated in cancer. nih.gov

Enzyme Inhibition: The structural features of this compound make it a candidate for inhibiting various enzymes. For instance, some imidazole hybrids are effective inhibitors of carbonic anhydrase isoenzymes that are implicated in tumor growth. nih.gov

Antimicrobial Properties: There is ongoing research into the antimicrobial activity of new 2,4,5-triaryl-1H-imidazole derivatives against various bacteria. researchgate.net The potential of this compound as an antibacterial or antifungal agent warrants further investigation.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: In-silico molecular docking studies have suggested that imidazole derivatives can bind to and inhibit GSK-3β, a prominent cancer target receptor. nih.gov This represents another promising therapeutic avenue to explore.

Advances in Functional Materials Design and Application

Beyond its potential biomedical applications, the unique photophysical properties of the imidazole core suggest that this compound could be a valuable building block for functional materials.

Emerging areas of application include:

Organic Fluorophores: Imidazole derivatives can serve as platforms for developing organic fluorophores with applications in sensing and imaging. Their fluorescence properties can be sensitive to the solvent polarity and the presence of acids or anions.

Chemiluminescence Enhancers: Certain 2-(4-hydroxyphenyl)-4,5-diphenylimidazoles are used as chemiluminescence enhancers in biochemical research, suggesting a potential application for this compound in diagnostic assays. tcichemicals.com

Organic Electronics: The electronic properties of imidazole-based compounds make them candidates for use in organic electronics. For instance, zwitterionic imidazole derivatives have been investigated as passivating materials in perovskite solar cells to improve their efficiency and stability. acs.org

Sustainability and Green Chemistry Aspects in Synthesis and Application

The principles of green chemistry are becoming increasingly important in chemical synthesis and manufacturing. Future research on this compound will undoubtedly be guided by these principles.

Key considerations for a sustainable future for this compound include:

Eco-Friendly Synthetic Routes: There is a strong emphasis on developing synthetic methods that minimize waste, avoid hazardous solvents, and are energy-efficient. nih.gov The use of water as a solvent is a particularly attractive green approach. nih.gov

Atom Economy: Synthetic protocols that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. Multicomponent reactions are a prime example of this principle in action. nih.gov

Use of Renewable Resources: While not yet widely explored for this specific compound, the broader trend in green chemistry is to utilize renewable feedstocks for the synthesis of aromatic compounds.

Catalyst-Free and Solvent-Free Conditions: Research into reactions that can proceed without a catalyst or in the absence of a solvent represents a significant step towards truly green synthesis. organic-chemistry.orgnih.gov The use of ultrasound can also facilitate reactions under milder, more environmentally friendly conditions. nih.gov

Table 3: Green Chemistry Approaches in Imidazole Synthesis

Green Chemistry Principle Application in Imidazole Synthesis
Prevention of Waste One-pot synthesis, multicomponent reactions nih.govnih.gov
Atom Economy Multicomponent reactions that incorporate all reactants into the final product nih.gov
Use of Safer Solvents Use of water or ethanol as a solvent, or solvent-free conditions organic-chemistry.orgnih.govnih.gov
Energy Efficiency Use of microwave or ultrasonic irradiation to reduce reaction times and energy input mdpi.comnih.gov
Catalysis Use of recyclable catalysts or catalyst-free reactions mdpi.comnih.gov

Q & A

Basic: What are the recommended synthetic routes for 4-fluoro-2-(1H-imidazol-2-yl)phenol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of fluorinated phenolic precursors with imidazole derivatives. For example:

  • Step 1 : React 4-fluoro-2-hydroxybenzaldehyde with an imidazole precursor (e.g., glyoxal and ammonium acetate) under acidic conditions (acetic acid/HCl) to form the imidazole ring .
  • Step 2 : Optimize fluorination by adjusting stoichiometry and reaction time to avoid over-halogenation. Use TLC or HPLC to monitor intermediate formation .
  • Critical Parameters : Temperature (80–100°C), solvent polarity (ethanol/water mixtures), and inert atmosphere to prevent oxidation .

Basic: How can structural characterization of this compound be performed to resolve ambiguities in tautomeric forms?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, focusing on hydrogen bonding patterns between the phenolic -OH and imidazole N atoms. This resolves tautomerism (e.g., phenol-imidazole vs. keto-imidazoline forms) .
  • NMR : Compare 1H^1H and 13C^{13}C spectra in DMSO-d6 (hydrogen-bonding solvent) vs. CDCl3. Look for shifts in phenolic -OH (~10–12 ppm) and imidazole protons (~7–8 ppm) .
  • IR Spectroscopy : Confirm O–H stretching (3200–3600 cm1^{-1}) and C–F vibrations (1100–1250 cm1 ^{-1}) .

Basic: What factors influence the solubility and stability of this compound in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility : The phenolic -OH group enhances solubility in polar solvents (e.g., DMSO, methanol), while the fluorophenyl moiety increases hydrophobicity. Test solubility gradients using logP calculations (predicted ~2.1–2.5) .
  • Stability : Avoid prolonged exposure to light (UV degradation of the imidazole ring) and basic conditions (deprotonation of -OH leading to oxidation). Stabilize with antioxidants (e.g., BHT) in storage .

Advanced: How does the electron-withdrawing fluorine substituent affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : Fluorine’s -I effect deactivates the phenyl ring, directing electrophilic substitution to the para position relative to the imidazole. Use DFT calculations (e.g., Gaussian) to map electron density .
  • Catalytic Applications : Test Suzuki-Miyaura coupling using Pd catalysts. The fluorine substituent may slow oxidative addition; optimize with bulky phosphine ligands (e.g., SPhos) to enhance regioselectivity .

Advanced: What strategies can resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Methodological Answer:

  • Assay Validation : Compare enzymatic vs. cellular assays (e.g., nSMase2 inhibition in ). Test against isozymes to rule off-target effects .
  • Structural Analogues : Synthesize derivatives (e.g., replace fluorine with Cl or CF3) to establish SAR. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Advanced: How can this compound act as a ligand in coordination chemistry, and what metal centers are most compatible?

Methodological Answer:

  • Metal Binding : The imidazole N and phenolic O act as bidentate ligands. Test with transition metals (e.g., Co(II), Ni(II)) in ethanol/water. Monitor complex stability via UV-Vis (ligand-to-metal charge transfer bands) .
  • Magnetic Studies : For Co(II) complexes, measure slow magnetic relaxation using SQUID magnetometry. The fluorine substituent may enhance ligand field splitting .

Advanced: What experimental designs are recommended for studying its photophysical properties?

Methodological Answer:

  • Fluorescence Quenching : Titrate with electron-deficient quenchers (e.g., nitrobenzene) in THF. Calculate Stern-Volmer constants to assess π-conjugation disruption by fluorine .
  • TD-DFT Simulations : Compare computed vs. observed UV-Vis spectra (e.g., λmax ~280–320 nm) to assign electronic transitions .

Basic: How to validate purity for pharmacological studies, and what impurities are common?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA). Monitor for byproducts like dehalogenated imidazoles or dimerization products .
  • Mass Spectrometry : HRMS (ESI+) to confirm [M+H]+^+ (theoretical m/z 219.07). Common impurities include unreacted fluorophenol (m/z 127.03) .

Advanced: What computational methods predict its tautomeric equilibrium in different solvents?

Methodological Answer:

  • Solvent Modeling : Use COSMO-RS in Gaussian to simulate tautomer populations in DMSO (favors enol form) vs. chloroform (favors keto form) .
  • Free Energy Calculations : Compare ΔG between tautomers at the B3LYP/6-311+G(d,p) level .

Advanced: How to design derivatives for enhanced catalytic or biological activity while retaining core pharmacophores?

Methodological Answer:

  • Fragment-Based Design : Replace the fluorine with bioisosteres (e.g., CF3, OCF3) to modulate lipophilicity. Use SPR to screen binding kinetics .
  • Click Chemistry : Introduce triazole moieties via CuAAC reactions to probe steric effects on activity .

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